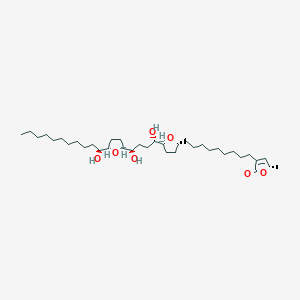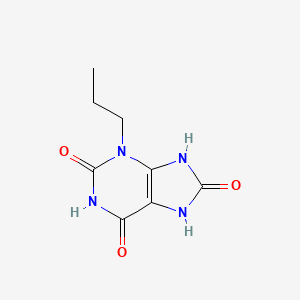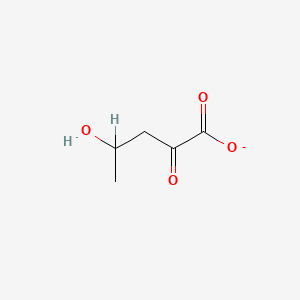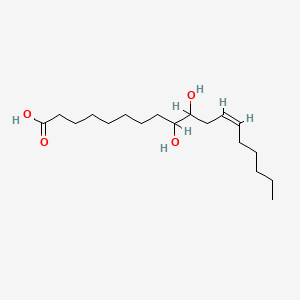
(12Z)-9,10-Dihydroxyoctadec-12-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-DiHOME is a DiHOME obtained by formal dihydroxylation of the 9,10-double bond of octadeca-9,12-dienoic acid (the 12Z-geoisomer). It is a conjugate acid of a 9,10-DiHOME(1-).
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity : Fatty acid hydrazides like (12Z)-9,10-Dihydroxyoctadec-12-enoic acid are used in synthesizing biologically active compounds. For example, these compounds have shown good antimicrobial activity against E. coli, indicating their potential in antibacterial applications (Banday, Mattoo, & Rauf, 2010).
Presence in Plant Cutins and Suberins : This acid is found in plant cutins and suberins, often comprising up to 60% of the total monomers in some polymers. This highlights its significant role in the structural and protective components of plants (Holloway & Deas, 1973).
Role in Plant Senescence : During senescence in plants, this acid is involved in the photooxidation of unsaturated components of cutins. This process signifies the role of this compound in the aging and degradation of plant tissues (Rontani, Rabourdin, Pinot, Kandel, & Aubert, 2005).
Synthesis of Enantiomerically Pure Forms : Research has been conducted on the asymmetric synthesis of this acid in optically pure form. This has implications for the production of specific enantiomers for targeted applications, such as in chiral drug synthesis (Srinivas, Namito, Matsubara, & Hayashi, 2017).
Development of Enzyme Immunoassay : An enzyme-linked immunosorbent assay for this acid was developed, demonstrating its potential as a biomarker in diseases like acute respiratory distress syndrome and cardiovascular diseases (Zurek, Gee, & Hammock, 2002).
Use in Biodegradable Polymers : Derivatives of this acid are used in preparing biodegradable polymers, like polyanhydrides and polyesters, for drug delivery applications. This showcases its importance in the development of environmentally friendly materials (Yakovleva, Mingaleeva, Vydrina, Kravchenko, & Ishmuratov, 2018).
Algicidal Properties : Isolated from the red alga Tricleocarpa jejuensis, this acid has been identified as an effective algicidal compound against harmful algal blooms. This underscores its potential in controlling environmental and aquatic ecosystem disturbances (Zha, Liang, Oda, & Ishibashi, 2020).
Eigenschaften
Produktname |
(12Z)-9,10-Dihydroxyoctadec-12-enoic acid |
|---|---|
Molekularformel |
C18H34O4 |
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
(Z)-9,10-dihydroxyoctadec-12-enoic acid |
InChI |
InChI=1S/C18H34O4/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h7,10,16-17,19-20H,2-6,8-9,11-15H2,1H3,(H,21,22)/b10-7- |
InChI-Schlüssel |
XEBKSQSGNGRGDW-YFHOEESVSA-N |
Isomerische SMILES |
CCCCC/C=C\CC(C(CCCCCCCC(=O)O)O)O |
Kanonische SMILES |
CCCCCC=CCC(C(CCCCCCCC(=O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



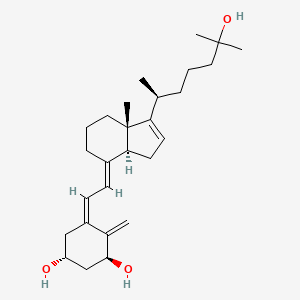
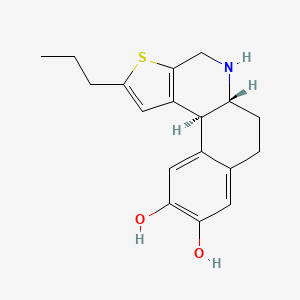
![7-(5-Deoxy-Beta-D-Ribofuranosyl)-5-Iodo-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine](/img/structure/B1241791.png)
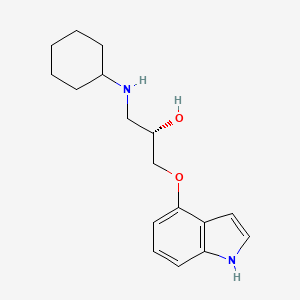
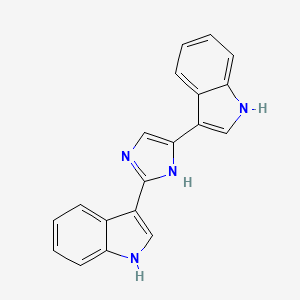
![(+)-(R)-4-[3,4-dioxo-2-(1,2,2-trimethyl-propylamino)-cyclobut-1-enylamino]-3-ethylbenzonitrile](/img/structure/B1241797.png)
![4-amino-N-[(2S)-1-[[(2S)-1-[[(2S,3S)-5-[[(2S,3S)-1-[(4-amino-2-methylpyrimidin-5-yl)methylamino]-3-methyl-1-oxopentan-2-yl]amino]-1-cyclohexyl-3-hydroxy-5-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]piperidine-1-carboxamide](/img/structure/B1241799.png)
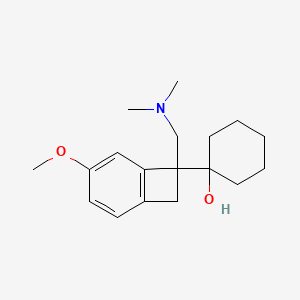
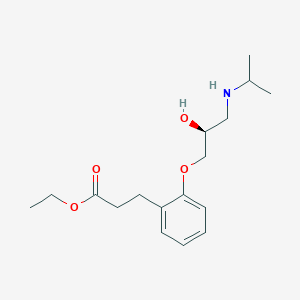
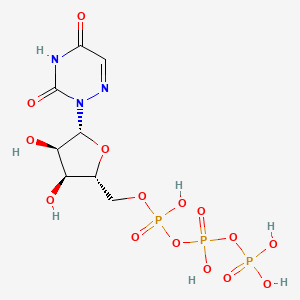
![1-Cyclopropyl-4-oxo-5-methyl-6-fluoro-7-[(2-aminoethyl)amino]-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1241804.png)
